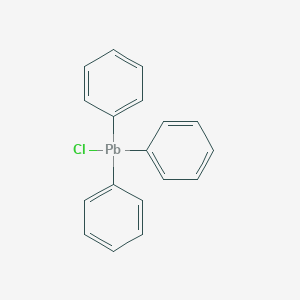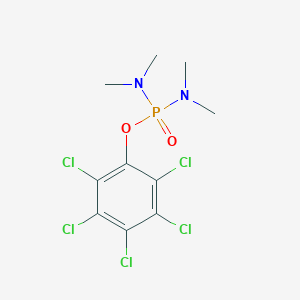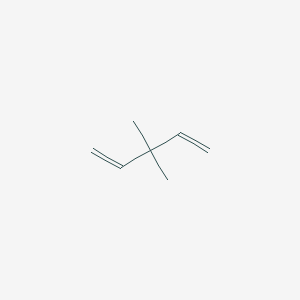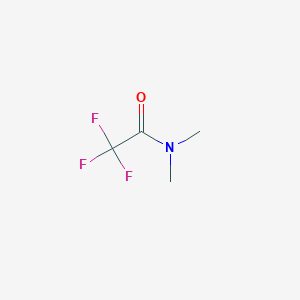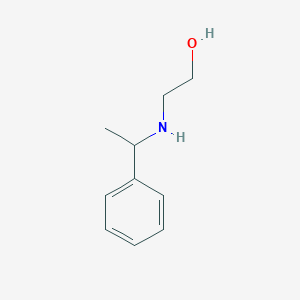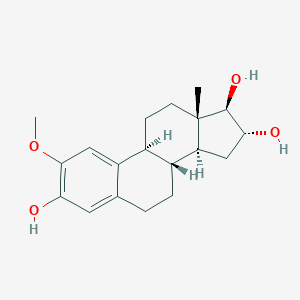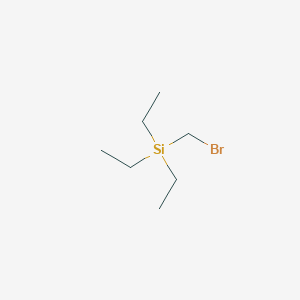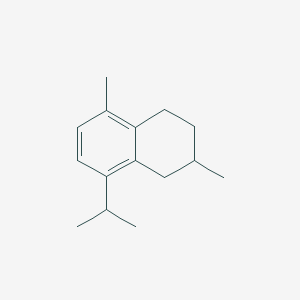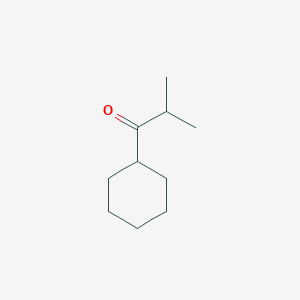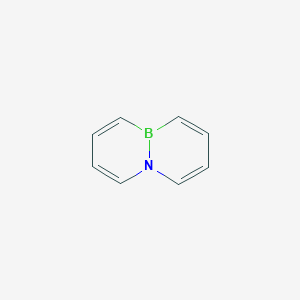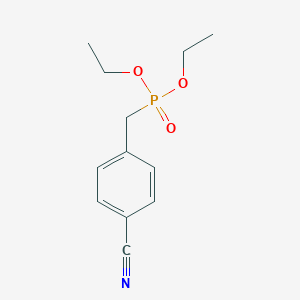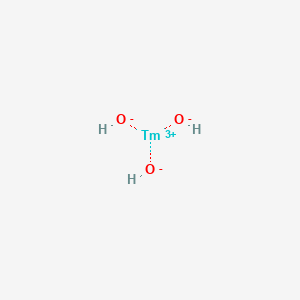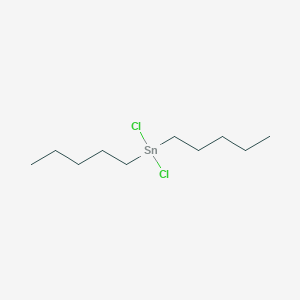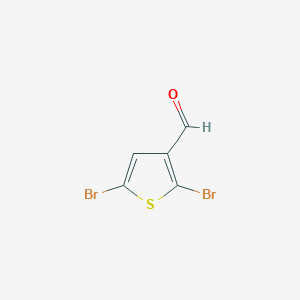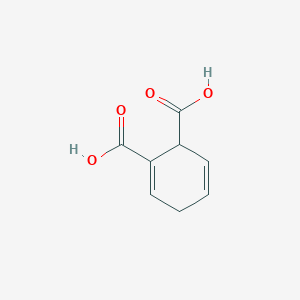
Cyclohexa-2,5-diene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-2,5-diene-1,2-dicarboxylic acid (CHDCA) is a cyclic dicarboxylic acid that has been widely studied for its potential applications in various fields of science. This compound is a versatile building block for the synthesis of a range of organic compounds, including biologically active molecules and materials with useful properties.
Mécanisme D'action
The mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of pro-inflammatory enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cyclohexa-2,5-diene-1,2-dicarboxylic acid have been studied in various in vitro and in vivo models. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its versatility as a building block for the synthesis of a range of organic compounds. It is also relatively easy to synthesize using the Diels-Alder reaction. However, one of the limitations of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of Cyclohexa-2,5-diene-1,2-dicarboxylic acid. One area of research is the development of new synthetic methods for the production of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, the study of the mechanism of action of Cyclohexa-2,5-diene-1,2-dicarboxylic acid and its derivatives could provide insights into the development of new drugs with similar properties.
Méthodes De Synthèse
Cyclohexa-2,5-diene-1,2-dicarboxylic acid can be synthesized by different methods, such as the Diels-Alder reaction, the Birch reduction, and the electrochemical reduction. The most common method for the synthesis of Cyclohexa-2,5-diene-1,2-dicarboxylic acid is the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction results in the formation of a cycloadduct, which can be hydrolyzed to yield Cyclohexa-2,5-diene-1,2-dicarboxylic acid.
Applications De Recherche Scientifique
Cyclohexa-2,5-diene-1,2-dicarboxylic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of biologically active molecules, such as antibacterial and antifungal agents. In materials science, it is used as a precursor for the synthesis of polymeric materials with useful properties, such as high thermal stability and optical properties. In biochemistry, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
1515-23-7 |
|---|---|
Nom du produit |
Cyclohexa-2,5-diene-1,2-dicarboxylic acid |
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
cyclohexa-2,5-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1,3-5H,2H2,(H,9,10)(H,11,12) |
Clé InChI |
XRCLQGMSELDJDX-UHFFFAOYSA-N |
SMILES |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
SMILES canonique |
C1C=CC(C(=C1)C(=O)O)C(=O)O |
Autres numéros CAS |
1515-23-7 |
Synonymes |
2,5-Cyclohexadiene-1,2-dicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



